Octadecanoic acid, 1-[(1-oxobutoxy)methyl]-2-[(1-oxohexadecyl)oxy]ethyl ester
Overview
Description
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol is a triacylglycerol compound containing palmitic acid, stearic acid, and butyric acid at the sn-1, sn-2, and sn-3 positions, respectively . This compound is often used in lipid biochemistry research to determine the stereospecificity and typoselectivity of lipases .
Scientific Research Applications
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol is widely used in scientific research, particularly in the following areas:
Lipid Biochemistry: It is used to study the stereospecificity and typoselectivity of lipases.
Pharmaceutical Development: The compound serves as a model substrate for developing lipase inhibitors and other lipid-related drugs.
Nutritional Science: It is used to investigate the metabolic pathways of triacylglycerols and their impact on health.
Industrial Applications: The compound is used in the formulation of various lipid-based products, including cosmetics and food additives.
Preparation Methods
The synthesis of 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol involves the esterification of glycerol with palmitic acid, stearic acid, and butyric acid. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions . Industrial production methods may involve enzymatic processes using lipases to achieve regioselective esterification .
Chemical Reactions Analysis
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol undergoes various chemical reactions, including:
Transesterification: This reaction involves the exchange of the ester groups with alcohols, producing new esters and glycerol.
Common reagents and conditions for these reactions include water and acids for hydrolysis, oxygen or peroxides for oxidation, and alcohols with catalysts for transesterification .
Mechanism of Action
The mechanism of action of 1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol involves its interaction with lipases, which hydrolyze the ester bonds to release free fatty acids and glycerol . These free fatty acids can then participate in various metabolic pathways, influencing cellular processes and energy production .
Comparison with Similar Compounds
1-Palmitoyl-2-Stearoyl-3-Butyryl-rac-glycerol is unique due to its specific combination of fatty acids. Similar compounds include:
1-Palmitoyl-2-Oleoyl-3-Stearoyl-rac-glycerol: Contains oleic acid instead of butyric acid.
1-Palmitoyl-2-Linoleoyl-3-Stearoyl-rac-glycerol: Contains linoleic acid instead of butyric acid.
These similar compounds differ in their fatty acid composition, which can influence their physical properties and biological activities .
Properties
IUPAC Name |
(1-butanoyloxy-3-hexadecanoyloxypropan-2-yl) octadecanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H78O6/c1-4-7-9-11-13-15-17-19-20-22-24-26-28-30-32-35-41(44)47-38(36-45-39(42)33-6-3)37-46-40(43)34-31-29-27-25-23-21-18-16-14-12-10-8-5-2/h38H,4-37H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDICJGWYEVKHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCC)COC(=O)CCCCCCCCCCCCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H78O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
667.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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